2,4-Dimethyldecane
Description
Contextualization of Branched Alkanes within Contemporary Hydrocarbon Chemistry Research
Alkanes, saturated hydrocarbons containing only single bonds between carbon atoms, form a fundamental class of organic compounds. cuny.eduwou.edu They are broadly categorized into linear (straight-chain) alkanes, branched alkanes, and cycloalkanes. wou.edu Branched alkanes, characterized by carbon chains bearing alkyl substituents, are significant components in various natural and industrial matrices, including petroleum fuels and derivatives. semanticscholar.orgplymouth.ac.ukfrontiersin.org
Contemporary research in hydrocarbon chemistry often involves the study of branched alkanes due to their diverse properties and occurrences. Investigations span areas such as their synthesis, physical behavior, and presence in complex mixtures like petroleum, where they contribute to the "unresolved complex mixture" (UCM) observed in chromatographic analysis. plymouth.ac.uk Research also explores their potential as fuel additives and their role as structural units in more complex molecules, such as surfactants and natural products. semanticscholar.org Understanding the relationship between the structure of branched alkanes and their physical properties, such as boiling and melting points, remains an active area of study, often employing computational methods alongside experimental techniques. wou.educam.ac.ukmasterorganicchemistry.comacs.orglibretexts.org Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are crucial tools for identifying and characterizing branched alkanes in various samples. frontiersin.orgacs.orgnih.gov
Significance of 2,4-Dimethyldecane in Chemical Science Investigations
This compound is a branched alkane with the molecular formula C₁₂H₂₆. ontosight.aiuni.lucymitquimica.com Its structure consists of a ten-carbon decane (B31447) chain with two methyl groups attached to the second and fourth carbon atoms. ontosight.aicymitquimica.com As a specific isomer of dodecane, this compound serves as a relevant model compound in studies investigating the properties and behavior of branched hydrocarbons. Its physical and chemical characteristics are of interest in various chemical science investigations. For instance, its properties as a solvent and its potential as an intermediate in organic synthesis have been noted. ontosight.aicymitquimica.com Research into the synthesis of branched alkanes, including isomers like this compound, contributes to the broader understanding of hydrocarbon synthesis routes and the preparation of specific paraffin (B1166041) structures for various applications. semanticscholar.org
Scope and Strategic Aims of the Research Outline
This article focuses exclusively on the chemical compound this compound. The strategic aim is to consolidate and present scientifically accurate information regarding its chemical identity, fundamental physical properties, and documented relevance in chemical science investigations and related applications, based on publicly available research data. The scope is strictly limited to these aspects, adhering to the provided outline and excluding any discussion of dosage, administration, safety, or adverse effects.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2801-84-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-6-7-8-9-12(4)10-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
OJAFXEXESSNPMH-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)C |
Canonical SMILES |
CCCCCCC(C)CC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decane, 2,4-dimethyl-; 2,4-Dimethyldecane; 2,4-dimethyl-decane. |
Origin of Product |
United States |
Chemical Identity and Properties
2,4-Dimethyldecane is identified by the CAS Registry Number 2801-84-5. guidechem.comchemeo.com Its molecular formula is C₁₂H₂₆, and it has a molecular weight of approximately 170.33 g/mol . ontosight.aichemeo.com The compound is described as a colorless liquid. ontosight.aicymitquimica.com
The physical properties of this compound are important for understanding its behavior and potential applications. These properties, like those of other alkanes, are influenced by intermolecular forces, specifically London dispersion forces, which increase with molecular size. wou.edulibretexts.org Branching in the alkane chain affects these forces and consequently influences properties such as boiling and melting points compared to their linear isomers. masterorganicchemistry.comlibretexts.org
Key physical properties reported for this compound include:
| Property | Value | Source |
| Molecular Weight | 170.33 g/mol | ontosight.aichemeo.com |
| Density | ~0.765 g/cm³ at 20°C; 0.749 g/cm³; 0.7420 g/cm³ | ontosight.aiguidechem.comechemi.com |
| Boiling Point | ~193°C; 200.4°C at 760 mmHg; 200.373°C at 760 mmHg | ontosight.aiguidechem.com |
| Melting Point | ~-30°C; -50.8°C (estimate) | ontosight.aiguidechem.comechemi.com |
| Solubility | Insoluble in water; Soluble in organic solvents | libretexts.orgontosight.aicymitquimica.com |
Note: Variations in reported values for density, boiling point, and melting point may exist due to differences in experimental conditions or calculation methods.
This compound is typically insoluble in water due to its nonpolar nature but is soluble in organic solvents. libretexts.orgontosight.aicymitquimica.com This solubility profile is characteristic of hydrocarbons. wou.edulibretexts.org
Synthesis and Research Findings
Evolution of Alkane Synthesis Techniques
The preparation of alkanes has evolved significantly, moving from less controlled methods to more selective and efficient catalytic processes. Early methods for coupling alkyl groups, such as the Wurtz reaction, often suffered from poor yields and the formation of complex product mixtures, particularly with branched starting materials. The development of organometallic reagents, notably Grignard reagents, marked a significant advancement, providing more controlled pathways for carbon-carbon bond formation. Catalytic hydrogenation emerged as a crucial technique for converting unsaturated hydrocarbons (alkenes and alkynes) into saturated alkanes, often employing transition metal catalysts. cutm.ac.in More recent developments in alkane synthesis include sophisticated cross-coupling reactions and methods focusing on the selective functionalization of C-H bonds. nih.govillinois.edu
Established Synthetic Routes to this compound
Specific routes for synthesizing this compound typically involve the construction of the branched twelve-carbon chain through carbon-carbon bond forming reactions, followed by reduction steps if unsaturation is present.
Grignard reagents (R-MgX) are widely used in organic synthesis for forming new carbon-carbon bonds by reacting with electrophilic centers, such as carbonyl compounds or alkyl halides. plymouth.ac.ukbyjus.com In the context of branched alkane synthesis, Grignard reactions can be employed to build the carbon skeleton. One reported method for preparing this compound involves the reaction of 4-methyl-2-pentanone (B128772) with hexylmagnesium chloride. This Grignard addition to the ketone forms a tertiary alcohol intermediate. semanticscholar.orgsmolecule.com
The general reaction involves the addition of the Grignard reagent to the carbonyl group:
R¹-C(=O)-R² + R³-MgX → R¹-C(-OMgX)(R²)-R³
This is followed by workup to yield the tertiary alcohol:
R¹-C(-OMgX)(R²)-R³ + H₂O → R¹-C(-OH)(R²)-R³ + Mg(OH)X
In the specific synthesis of this compound from 4-methyl-2-pentanone and hexylmagnesium chloride, the alcohol formed is 2,4-dimethyldecan-2-ol. Subsequent steps, typically dehydration and hydrogenation, are required to convert this alcohol to the desired alkane. semanticscholar.org
Grignard reagents can also be coupled with alkyl halides, often catalyzed by transition metals, to form alkanes directly. plymouth.ac.ukacs.orgorganic-chemistry.org This reaction couples two alkyl groups:
R-MgX + R'-X → R-R' + MgX₂ plymouth.ac.uk
Cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents in the presence of 1,3-butadiene (B125203) and LiI has been reported as a route to branched alkanes. acs.org
Catalytic reduction, particularly hydrogenation, is a fundamental step in many alkane synthesis routes, used to saturate carbon-carbon double or triple bonds. cutm.ac.in Following the formation of an alkene intermediate (e.g., from the dehydration of an alcohol), hydrogenation converts it to the saturated alkane. semanticscholar.org
The hydrogenation of alkenes typically involves reacting the alkene with hydrogen gas in the presence of a catalyst. Common catalysts include finely divided transition metals such as palladium (Pd), platinum (Pt), or nickel (Ni). cutm.ac.insemanticscholar.org Palladium on carbon (Pd-C) is a frequently used catalyst for this transformation, often operating at or near atmospheric pressure. semanticscholar.org
The general hydrogenation reaction is:
R-CH=CH-R' + H₂ → R-CH₂-CH₂-R'
In the synthesis of this compound via the alcohol-olefin-paraffin route, the mixture of alkenes obtained from the dehydration of 2,4-dimethyldecan-2-ol is subjected to hydrogenation over a suitable catalyst, such as Pd-C, to yield the final alkane product. semanticscholar.org
Catalytic hydrogenation is also employed in industrial processes to convert unsaturated hydrocarbons into more stable alkanes.
The "alcohol-olefin-paraffin" route is a classical and generally accessible method for synthesizing branched alkanes. semanticscholar.org This pathway involves three main stages:
Synthesis of an appropriately substituted alcohol, often via a Grignard reaction with a ketone. semanticscholar.org
Dehydration of the alcohol to form a mixture of alkene isomers. semanticscholar.org
Hydrogenation of the alkene mixture to yield the desired saturated alkane. semanticscholar.org
For the synthesis of this compound using this route, 4-methyl-2-pentanone and hexylmagnesium chloride are reacted to form the intermediate tertiary alcohol, 2,4-dimethyldecan-2-ol. semanticscholar.org This alcohol is then subjected to acid-catalyzed dehydration, which typically produces a mixture of isomeric alkenes due to the potential for the double bond to form in different positions. semanticscholar.org The resulting alkene mixture is subsequently hydrogenated, commonly using a Pd-C catalyst, to afford this compound. semanticscholar.org
Research has shown high yields for this compound synthesis using this general procedure. semanticscholar.org
Here is a simplified representation of the Alcohol-Olefin-Paraffin route for this compound:
| Step | Reactants | Reagents/Conditions | Intermediate Product(s) |
| 1. Alcohol Formation | 4-methyl-2-pentanone, Hexylmagnesium chloride | Grignard Reaction, Workup | 2,4-Dimethyldecan-2-ol |
| 2. Dehydration | 2,4-Dimethyldecan-2-ol | Acid Catalyst (e.g., H₃PO₄) | Mixture of C₁₂H₂₄ Alkenes |
| 3. Hydrogenation | Mixture of C₁₂H₂₄ Alkenes | H₂, Catalyst (e.g., Pd-C) | This compound |
Note: The specific alkene isomers formed during dehydration can vary depending on the reaction conditions.
Catalytic Reduction and Hydrogenation Strategies
Stereochemical Control in Dimethyldecane Synthesis
This compound contains two chiral centers at the 2- and 4-positions of the decane chain. This means that the compound can exist as multiple stereoisomers (enantiomers and diastereomers). The synthesis of specific stereoisomers requires stereochemical control during the carbon-carbon bond forming steps or subsequent transformations.
The classical alcohol-olefin-paraffin route, as described, typically produces a mixture of stereoisomers unless specific chiral reagents or catalysts are employed in the alcohol formation or hydrogenation steps. For instance, the Grignard reaction between achiral 4-methyl-2-pentanone and achiral hexylmagnesium chloride will produce a racemic mixture of the tertiary alcohol intermediate if the carbonyl carbon becomes a chiral center upon addition. Subsequent dehydration and hydrogenation of a mixture of stereoisomeric alkenes will lead to a mixture of stereoisomers of this compound.
Achieving stereochemical control in branched alkane synthesis often involves techniques such as using chiral starting materials, chiral reagents, or asymmetric catalysis. Research in asymmetric synthesis aims to control the formation of stereocenters to favor one stereoisomer over others. chinesechemsoc.orgnih.gov While general strategies for enantioselective synthesis of branched alkanes have been explored, specific detailed methods for controlling the stereochemistry at both chiral centers of this compound would require specialized asymmetric synthetic approaches. nih.gov
Investigation of Catalytic Systems and Reaction Conditions in Alkane Formation
Catalytic systems and reaction conditions play a critical role in the efficiency, selectivity, and stereochemical outcome of alkane synthesis. nih.govplymouth.ac.ukuni.luacs.orgresearchgate.net
In hydrogenation reactions, the choice of catalyst (e.g., Pd-C, Raney nickel, PtO₂) and conditions (temperature, pressure, solvent) influences the reaction rate and potential for side reactions. semanticscholar.org For example, while platinum and palladium catalysts can catalyze hydrogenation at room temperature, nickel catalysts often require higher temperatures and pressures. cutm.ac.in
Metal-catalyzed cross-coupling reactions for C-C bond formation in alkane synthesis have been investigated using various metal complexes, including those of palladium, nickel, and cobalt. acs.orgorganic-chemistry.org The ligand system, metal oxidation state, and reaction additives (e.g., LiI, 1,3-butadiene) can significantly impact the yield and selectivity of these coupling reactions. acs.org
Research also focuses on developing catalytic systems for the direct functionalization of alkanes, such as C-H bond activation, although this area presents challenges due to the inertness of alkanes and the need for regioselectivity control. nih.govillinois.edu Catalytic oxidative transformations of alkanes are also being explored, often employing transition metal catalysts under specific conditions to favor desired products like alcohols or alkenes over complete oxidation. acs.orgresearchgate.netrsc.org
Optimizing reaction conditions, including temperature, pressure, reactant concentrations, and solvent choice, is crucial for maximizing the yield and purity of the desired alkane product and controlling stereochemistry when applicable. tandfonline.com For instance, in acid-catalyzed isomerization of alkanes, lower reaction temperatures can favor the formation of more highly branched isomers thermodynamically, although higher temperatures may be needed for sufficient reaction rates. tandfonline.com
Detailed research findings on catalytic systems and conditions for alkane formation often involve extensive experimentation and analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify products and determine reaction outcomes. plymouth.ac.uksemanticscholar.org
Here is an example table illustrating how different catalysts can be used in the hydrogenation step of alkane synthesis based on general knowledge and search results:
| Catalyst | Typical Conditions | Notes |
| Pd-C | H₂, Room Temperature/Atmospheric Pressure | Commonly used, effective for many alkenes. semanticscholar.org |
| Pt (e.g., PtO₂) | H₂, Room Temperature/Atmospheric Pressure | Highly active. cutm.ac.insemanticscholar.org |
| Raney Nickel | H₂, Higher Temperature/Pressure | Robust catalyst. cutm.ac.insemanticscholar.org |
Note: Specific conditions can vary depending on the substrate and desired outcome.
Mechanistic Insights into this compound Formation
This compound, a branched alkane with the molecular formula C₁₂H₂₆, can be synthesized through various chemical methodologies. One well-documented route involves a three-step process starting from carbonyl precursors, following a general alcohol-olefin-paraffin conversion pathway. americanelements.com This method provides detailed mechanistic insights into the formation of the branched alkane structure.
The synthesis typically commences with the reaction of a ketone, specifically 4-methyl-2-pentanone, with a Grignard reagent, hexylmagnesium chloride. americanelements.com This nucleophilic addition of the Grignard reagent to the carbonyl group of the ketone results in the formation of a tertiary alcohol intermediate.
Following the formation of the alcohol, an acid-catalyzed dehydration step is performed. americanelements.com This is commonly achieved using an acid catalyst such as p-toluenesulfonic acid (PTSA). americanelements.com The dehydration of the tertiary alcohol proceeds via an E1 mechanism, where the alcohol is protonated, followed by the loss of water to form a carbocation intermediate. Rearrangements of the carbocation can occur, leading to a mixture of isomeric alkenes. The specific alkenes formed are those resulting from the elimination of a proton from adjacent carbon atoms to the carbocation center.
The final step in this synthetic sequence is the hydrogenation of the alkene mixture. americanelements.com This is typically carried out under a hydrogen atmosphere in the presence of a catalyst. Palladium on carbon (Pd-C) is a commonly employed catalyst for this reduction, facilitating the addition of hydrogen across the double bonds of the alkenes to yield the saturated alkane, this compound. americanelements.com The hydrogenation mechanism on a metal catalyst surface involves the adsorption of the alkene and hydrogen, followed by stepwise addition of hydrogen atoms to the double bond.
Research findings indicate that the choice of catalyst in the hydrogenation step can influence the reaction conditions required. While Pd-C can function at or near atmospheric pressure, other catalysts such as Raney-nickel or HNaY zeolite may necessitate high pressures for effective hydrogenation. americanelements.com Platinum oxide and palladium-based catalysts are also noted as functional alternatives for this reduction. americanelements.com
Studies detailing this synthetic route have reported high yields for the final hydrogenation step. For instance, the hydrogenation of the alkene mixture derived from 4-methyl-2-pentanone and hexylmagnesium chloride using Pd-C has been shown to provide this compound in high yields. americanelements.com
Alternative synthetic strategies for producing dimethyldecane isomers, though potentially involving different mechanisms, also exist. For example, the synthesis of 2,3-dimethyldecane (B1670047) has been reported using catalysts such as bis(cyclopentadienyl)titanium dichloride and triethylaluminum. nih.gov These variations highlight the diverse chemical transformations and catalytic systems that can be employed in the formation of branched alkanes.
The yields obtained in the steps of the alcohol-olefin-paraffin route for this compound synthesis have been documented. The preparation from 4-methyl-2-pentanone and hexylmagnesium chloride, followed by dehydration and hydrogenation, has been reported to give this compound in a high yield of 95%. americanelements.com The intermediate alkenes were obtained in 88-95% yields from the dehydration step. americanelements.com
| Step | Reactants | Catalyst(s) | Reported Yield Range |
| 1. Grignard Reaction | 4-methyl-2-pentanone, Hexylmagnesium chloride | - | 63-76% (Alcohol) americanelements.com |
| 2. Acid-Catalyzed Dehydration | Tertiary Alcohol Intermediate | p-toluenesulfonic acid (PTSA) | 88-95% (Alkenes) americanelements.com |
| 3. Hydrogenation | Alkene Mixture | Pd-C | 65-95% (Alkane) americanelements.com |
This table summarizes the typical yields observed in the key steps of the alcohol-olefin-paraffin route for the synthesis of branched alkanes, including this compound.
Natural Occurrence and Distribution in Environmental Compartments
Branched alkanes, including isomers of dimethyldecane, are components of naturally occurring hydrocarbons found in crude oil. kemdiktisaintek.go.id Beyond geological sources, these compounds are also produced by various living organisms, such as plants, algae, bacteria, and animals. kemdiktisaintek.go.id Consequently, branched alkanes are present at low concentrations in most soil and water environments. kemdiktisaintek.go.id
While specific, detailed studies on the widespread natural occurrence and distribution of this compound across different environmental compartments are limited, its presence in environmental samples has been noted. For instance, this compound was identified in coastal soil samples in one study, although its presence in that specific context was attributed to contamination rather than being a degradation product of DDT. iupac.orguonbi.ac.ke This finding nonetheless indicates the potential for this compound to be present in soil environments.
Biogenic Production and Metabolic Origins
The presence of this compound and other branched alkanes in biological matrices points to biogenic production pathways.
Microbial Biosynthesis of Branched Alkanes
Microorganisms, particularly bacteria and algae, are known producers of branched alkanes. kemdiktisaintek.go.idfrontiersin.org Research suggests that branched alkanes may originate from specific biological sources, including existing prokaryotes, nonphotosynthetic sulfide-oxidizing bacteria, thermophilic bacteria, thiophilic bacteria, heterotrophic bacteria, cyanobacteria, and green algae. frontiersin.org While the specific biosynthetic pathways leading to this compound are not extensively documented, the identification of other dimethyldecane isomers, such as 2,9-dimethyldecane (B86642), as bacterial metabolites supports the potential for microbial biosynthesis of this class of compounds. nih.gov
Identification in Volatile Organic Compound Profiles
This compound is classified as a volatile organic compound (VOC). cmdm.twhodoodo.com It has been identified as one of the volatile compounds present in the exhaled breath of healthy humans, indicating its potential as a component of the human volatilome. cmdm.twhodoodo.com Furthermore, this compound has been detected in VOC profiles associated with certain health conditions, such as cancer and gingivitis, suggesting its involvement in metabolic processes that can be altered during disease states. frontiersin.orgresearchgate.net
Formation as Metabolic Intermediates or End-Products
Evidence suggests that this compound can be formed as a metabolic product in biological systems. A study investigating metabolic disturbances associated with gingivitis identified this compound as one of 18 metabolites that significantly increased in concentration in individuals with gingivitis compared to a healthy control group. frontiersin.org This finding indicates that this compound can be a metabolic end-product or accumulate due to altered metabolic processes in humans.
More generally, the biogenic formation of hydrocarbons, including saturated branched alkanes, can occur through processes such as lipid peroxidation of polyunsaturated fatty acids. nih.gov Additionally, other dimethyldecane isomers, such as 2,9-dimethyldecane, have been identified as metabolites in plants and fungi, further supporting the potential for diverse biogenic origins of this structural class. nih.gov
Fate and Transport Mechanisms of Branched Hydrocarbons in Ecosystems
The environmental fate and transport of branched hydrocarbons like this compound are influenced by their physical and chemical properties and interactions within ecosystems. Branched alkanes are generally considered more resistant to biodegradation compared to their linear counterparts. kemdiktisaintek.go.id Despite this, microorganisms in both aerobic and anaerobic environments are capable of degrading branched-chain alkanes. kemdiktisaintek.go.idnih.gov The recalcitrance of branched alkanes can contribute to their persistence in the environment. industrialchemicals.gov.auresearchgate.net
The low water solubility and nonpolar nature of branched alkanes, including this compound cymitquimica.com, influence their partitioning behavior in the environment. They have a tendency to accumulate in organic phases, such as soil organic matter and cell membranes, which can affect their mobility and bioavailability for microbial degradation. kemdiktisaintek.go.id Volatility also plays a role in the transport of these compounds, particularly in air and from surfaces. Branched alkanes generally exhibit lower vapor pressures than linear alkanes of the same carbon chain length, which can influence their atmospheric transport and distribution. copernicus.org In soil and subsurface environments, the transport of heavy hydrocarbons, including branched alkanes, is significantly affected by their physical and chemical properties and the characteristics of the porous medium. researchgate.netlyellcollection.org Processes such as adsorption to soil particles and dissolution in pore water govern their movement. Hydrolysis is not expected to be a significant degradation pathway for saturated hydrocarbons like this compound due to the absence of readily hydrolyzable functional groups. europa.eu
Biodegradation and Metabolic Transformation Pathways
Microbial Degradation of Branched Hydrocarbons
Microbial degradation is the primary mechanism by which hydrocarbons are removed from the environment. emerald.comnih.gov This process is carried out by a diverse range of microorganisms, including bacteria, fungi, and yeasts. ijabbr.comnih.govmdpi.com Branched alkanes, like 2,4-dimethyldecane, are typically more resistant to microbial degradation compared to their straight-chain counterparts due to their structure. ijabbr.comnih.govnih.govkemdiktisaintek.go.id However, specialized microbial species possess the enzymatic machinery to overcome this recalcitrance. kemdiktisaintek.go.idnih.gov
Characterization of Degrading Microbial Species
Numerous microbial species have been identified as hydrocarbon degraders, with some being highly specialized, referred to as hydrocarbonoclastic bacteria (HCB). nih.govkemdiktisaintek.go.id These bacteria play a key role in the removal of hydrocarbons from both polluted and non-polluted environments. nih.govkemdiktisaintek.go.id Genera known for their ability to degrade alkanes, including some branched ones, include Alcanivorax, Pseudomonas, Rhodococcus, Acinetobacter, Mycobacterium, Marinobacter, and Gordonia. nih.govnih.govmdpi.comkemdiktisaintek.go.idnih.govasm.orgfrontiersin.orgivl.se
Specific studies have highlighted the capability of certain strains to degrade branched alkanes. For instance, Alcanivorax species are known to assimilate various linear and branched alkanes. nih.govkemdiktisaintek.go.id Pseudomonas citronellolis has been shown to metabolize recalcitrant branched hydrocarbons, including 2,6-dimethyldecane (B82109) (a structural isomer of this compound), through the recruitment of enzymes from both alkane and citronellol (B86348) degradation pathways. nih.gov Mycobacterium fortuitum and Mycobacterium ratisbonense have demonstrated the ability to utilize the multiply branched alkane squalane. nih.govasm.orgnih.gov
Some studies have also identified 2,9-dimethyldecane (B86642) as a biodegradation product in the degradation of Bisphenol A by an indigenous microbial consortium, suggesting the presence of microorganisms capable of metabolizing branched decane (B31447) structures. journalijar.com
Elucidation of Enzymatic Degradation Pathways
The initial step in the aerobic degradation of alkanes involves the introduction of oxygen into the molecule, typically catalyzed by oxygenase enzymes. asm.orgifpenergiesnouvelles.frmdpi.com For branched alkanes, the enzymatic pathways can be more complex than those for straight-chain alkanes. researchgate.net
Aerobic alkane degradation pathways generally proceed via terminal oxidation, subterminal oxidation, or diterminal oxidation. emerald.comifpenergiesnouvelles.frmdpi.comnih.gov In terminal oxidation, the methyl group at the end of the alkane chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. emerald.com This fatty acid can then enter the beta-oxidation pathway. emerald.comnih.govnih.gov Subterminal oxidation involves the oxidation of a carbon atom within the chain, leading to the formation of a secondary alcohol, which can then be converted to a ketone. emerald.comifpenergiesnouvelles.fr Diterminal oxidation involves oxidation at both ends of the alkane chain, leading to dicarboxylic acids. emerald.comifpenergiesnouvelles.fr
For branched alkanes, the presence of methyl branches can influence the preferred site of initial enzymatic attack and the subsequent metabolic route. Some studies suggest that beta-oxidation is involved in the degradation of branched alkanes like squalane. nih.govasm.orgnih.gov The enzymes involved in the initial oxidation of alkanes can include alkane monooxygenases (AlkB), cytochrome P450 monooxygenases (CYP153), and flavin-binding monooxygenases (AlmA). nih.govasm.orgifpenergiesnouvelles.fr The specific enzymes and pathways utilized can vary depending on the microbial species and the structure of the branched alkane.
Research on Alcanivorax borkumensis degrading the branched alkane pristane (B154290) showed the expression of a different set of enzymes for terminal oxidation and beta-oxidation compared to when growing on a linear alkane, highlighting the adaptation of enzymatic machinery for branched substrates. nih.gov
Comparative Studies with Straight-Chain Alkane Biodegradation Mechanisms
Branched alkanes are generally considered more difficult to degrade than linear n-alkanes. ijabbr.comasm.orgnih.govnih.govkemdiktisaintek.go.id This difference in biodegradability is attributed to factors such as the steric hindrance caused by the branches, which can affect the accessibility of the molecule to enzymes, and the limitations of the standard beta-oxidation pathway for highly branched structures. nih.govstackexchange.com
While straight-chain alkanes are primarily degraded via terminal oxidation followed by beta-oxidation, branched alkanes may require alternative or modified pathways. researchgate.netstackexchange.com For instance, a side-chain methyl group or a gem-dimethyl-branched chain may necessitate degradation via alpha-oxidation (removal of one carbon at a time) rather than beta-oxidation. stackexchange.com
Studies comparing the degradation of branched and straight-chain alkanes by the same organism, such as Alcanivorax borkumensis, have shown differential expression of enzymes involved in both the initial oxidation and subsequent beta-oxidation steps, indicating specialized mechanisms for handling branched structures. nih.gov
Factors Influencing Biodegradation Kinetics and Efficiency
The rate and efficiency of branched alkane biodegradation are influenced by a variety of factors, including both environmental conditions and the properties of the hydrocarbon itself. Key factors include:
Microbial Community Composition: The presence and abundance of microbial species capable of degrading branched alkanes are crucial. biosphereplastic.commdpi.commdpi.com A diverse consortium of microorganisms with broad enzymatic capabilities is often more effective in degrading complex hydrocarbon mixtures like those containing branched alkanes. nih.govmdpi.com
Hydrocarbon Structure and Concentration: The degree and position of branching significantly impact biodegradability, with more highly branched structures often being more recalcitrant. ivl.senih.gov The concentration of the hydrocarbon can also influence degradation rates. nih.govbiosphereplastic.com
Environmental Conditions: Abiotic factors such as temperature, pH, oxygen availability, nutrient availability (nitrogen, phosphorus), and salinity play a significant role in microbial activity and hydrocarbon bioavailability. asm.orgnih.govmdpi.comnih.govbiosphereplastic.commdpi.commdpi.comresearchgate.net Optimal conditions vary depending on the specific microorganisms involved and the environment (e.g., soil, marine). nih.govmdpi.com
Bioavailability: The extent to which the hydrocarbon is available to microorganisms for uptake and degradation is a major limiting factor. nih.govbiosphereplastic.com Factors like solubility, emulsification, and adsorption to soil or sediment particles affect bioavailability. nih.govbiosphereplastic.comresearchgate.net Biosurfactant production by microorganisms can enhance the bioavailability of hydrophobic hydrocarbons. mdpi.commdpi.comnih.gov
Studies have shown the significant influence of factors like salinity on the degradation rates and pathways of hydrocarbons. researchgate.net Temperature also significantly affects microbial metabolic activities and thus biodegradation rates. asm.orgnih.govmdpi.com
Advanced Approaches in Investigating Novel Catabolic Mechanisms
Advanced techniques are being employed to gain a deeper understanding of the catabolic mechanisms involved in branched alkane degradation, particularly in complex microbial communities and extreme environments.
Omics Technologies: Multi-omics approaches, including genomics, transcriptomics, and proteomics, provide comprehensive insights into the genes, enzymes, and pathways involved in hydrocarbon degradation. nih.govfrontiersin.orgresearchgate.net Genome sequencing aids in identifying novel genes and characterizing microbial strains. mdpi.com Proteomics can reveal the specific enzymes expressed during growth on branched alkanes. nih.gov
Stable Isotope Probing (SIP): DNA-based SIP combined with metagenomics allows for the identification of microorganisms actively degrading specific hydrocarbons within a community. asm.org
Molecular Techniques: Techniques such as PCR-based methods targeting specific functional genes (e.g., alkane hydroxylase genes) can assess the diversity and distribution of alkane-degrading microorganisms in different environments.
Bioinformatics and Computational Approaches: These tools are essential for analyzing large datasets generated by omics technologies, predicting gene function, and reconstructing metabolic pathways.
These advanced approaches facilitate the discovery of novel microbes and enzymes involved in the degradation of recalcitrant compounds and provide a more holistic view of the biodegradation process. mdpi.comresearchgate.net
Biotechnological Applications in Environmental Remediation Research
The understanding of branched alkane biodegradation pathways and the microorganisms involved has significant implications for the development of biotechnological applications in environmental remediation, particularly for sites contaminated with petroleum hydrocarbons. emerald.comfrontiersin.orggoettingen-research-online.de
Bioremediation: Utilizing microorganisms to break down hydrocarbon pollutants into less harmful substances is a widely used and environmentally friendly technique. emerald.comresearchgate.net This can involve stimulating the growth of indigenous hydrocarbon-degrading microbes (biostimulation) or introducing specific microbial strains or consortia with enhanced degradation capabilities (bioaugmentation). mdpi.comresearchgate.net
Microbial Consortia: Using a consortium of different bacterial strains or a combination of bacteria and fungi can be more effective for degrading complex mixtures of hydrocarbons, as different members may specialize in degrading different components. nih.govmdpi.commdpi.com
Enzyme Technology: Identifying and characterizing novel enzymes involved in branched alkane degradation can lead to the development of enzyme-based remediation strategies or the engineering of microorganisms with enhanced degradation capabilities. mdpi.commdpi.com
Rhizoremediation: The use of plants in combination with microorganisms in the rhizosphere to degrade contaminants is another promising biotechnological approach. mdpi.comgoettingen-research-online.de
Research continues to explore the potential of extremophilic microorganisms capable of degrading hydrocarbons under harsh environmental conditions, expanding the applicability of bioremediation to a wider range of contaminated sites. nih.govfrontiersin.org
Advanced Analytical Methodologies for Detection and Structural Analysis
Advanced Chromatographic Techniques
Chromatographic methods provide essential separation capabilities for isolating 2,4-dimethyldecane from other components within a mixture before detection and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including branched alkanes such as this compound. GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while MS provides structural information by measuring the mass-to-charge ratio of fragmented ions. Electron ionization (EI) is a common ionization method in GC-MS, although it can sometimes lead to extensive fragmentation, making the molecular ion weak or absent, particularly in branched alkanes uni-saarland.demsu.edu. However, fragmentation patterns in EI-MS can also be highly informative for identifying the structure of branched alkanes, as they tend to fragment at points that yield the most stable carbocations uni-saarland.deneu.edu.tr.
Databases of mass spectra are frequently used to match the fragmentation pattern of an unknown compound to a known standard for identification uni-saarland.de. While EI-MS is prevalent, softer ionization methods like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI) can be employed to obtain more prominent molecular ions, which is beneficial for determining the molecular weight uni-saarland.despectroscopyonline.com. GC-MS has been applied in studies involving the analysis of hydrocarbon mixtures where branched alkanes are present, demonstrating its utility in identifying components within complex samples researchgate.netnih.govresearchgate.netnih.gov. For instance, GC-MS analysis has been used to identify various compounds, including branched alkanes like 2,6-dimethyldecane (B82109) and 2,4,6-trimethyl decane (B31447), in extracts from natural sources researchgate.netnih.govresearchgate.net.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to one-dimensional GC, making it particularly well-suited for the analysis of highly complex mixtures containing numerous isomers and structurally similar compounds, such as branched alkanes. This technique utilizes two chromatographic columns with different stationary phases connected in series by a modulator leco.comresearchgate.netshimadzu.com. The modulator repeatedly traps and injects effluent from the first column onto the second column, effectively providing a second dimension of separation orthogonal to the first researchgate.netshimadzu.comresearchgate.net.
The increased peak capacity and resolution achieved by GCxGC allow for better separation of coeluting peaks from the first dimension, leading to improved identification and quantification of individual components in complex samples like petroleum hydrocarbons or environmental extracts leco.comresearchgate.netresearchgate.netresearchgate.net. GCxGC can be coupled with various detectors, including flame ionization detection (FID) and mass spectrometry (MS), such as time-of-flight mass spectrometry (TOF-MS), to provide both separation and structural information researchgate.netplymouth.ac.uk. The structured two-dimensional chromatograms (contour plots) generated by GCxGC can also aid in the visual characterization of different compound classes within a sample leco.comresearchgate.net. While specific studies focusing solely on the GCxGC analysis of this compound were not prominently found, the technique's proven capability in separating complex branched alkane mixtures highlights its potential for the detailed analysis of this compound within such matrices.
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) in Related Hydrocarbon Studies
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase columbia.edu. SFC offers complementary selectivity to gas chromatography and high-performance liquid chromatography, making it suitable for separating a range of compounds, including non-polar to moderately polar substances columbia.edu. When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for both separation and detection.
SFC-MS has found applications in the analysis of various organic compounds, and while direct studies on this compound were not extensively detailed, the technique is relevant to hydrocarbon studies. SFC is particularly useful for the analysis of chiral compounds and can be applied to separate stereoisomers, which could be relevant for chiral branched alkanes if applicable chromatographyonline.com. The use of supercritical CO2 as a mobile phase offers advantages in terms of lower toxicity and easier disposal compared to many organic solvents used in HPLC . SFC-MS can utilize different ionization methods, including APCI and electrospray ionization (ESI), providing flexibility for analyzing various compound types columbia.edu. Studies involving branched alkanes and their separation have utilized SFC, indicating its potential applicability for the analysis of compounds like this compound, especially in complex matrices or when coupled with high-resolution MS for accurate mass determination columbia.edu.
High-Resolution Spectroscopic Characterization
Spectroscopic techniques provide detailed structural information about this compound, complementing the separation achieved by chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Isomer Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure and stereochemistry of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the different chemical environments of hydrogen and carbon atoms within a molecule, respectively fiveable.meacs.orgnih.gov. This is particularly useful for distinguishing between positional and stereoisomers of branched alkanes, which can be challenging using only mass spectrometry.
For branched alkanes, the chemical shifts and splitting patterns in ¹H NMR spectra reveal the connectivity of hydrogen atoms and the presence of adjacent protons docbrown.infochemicalbook.com. ¹³C NMR spectroscopy is highly sensitive to the subtle differences in the electronic environment of carbon atoms, making it very effective for identifying unique carbon centers and confirming the branching pattern fiveable.mesemanticscholar.orgchemicalbook.com. Detailed ¹³C NMR analysis, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), can differentiate between methyl, methylene, methine, and quaternary carbons semanticscholar.org. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide information about correlations between protons and carbons, further aiding in complete structural assignment acs.orgnih.govsemanticscholar.org. While specific detailed NMR data for this compound in isolation were not extensively found in the immediate search results, the application of NMR to characterize branched alkanes and distinguish isomers is well-established acs.orgnih.govsemanticscholar.orgacs.orgaip.org. For example, ¹³C NMR has been used for the structural elucidation of various branched paraffins semanticscholar.org.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, typically to several decimal places uni-saarland.demsu.eduneu.edu.tr. This accurate mass information is crucial for determining the elemental composition of a compound and distinguishing between compounds with the same nominal mass but different elemental formulas uni-saarland.deneu.edu.tr. For this compound (C₁₂H₂₆), HRMS can confirm its molecular formula by providing an exact mass that matches the theoretical mass calculated from the precise isotopic masses of its constituent atoms.
HRMS is often coupled with chromatographic techniques like GC or SFC to analyze complex mixtures and obtain accurate mass information for separated components spectroscopyonline.com. This combination allows for confident identification of compounds based on both their chromatographic behavior and their elemental composition. While standard EI-MS provides fragmentation patterns useful for structural elucidation, HRMS provides the added benefit of accurate mass measurement for the molecular ion (if present) and fragment ions, which can further constrain possible structures and elemental compositions uni-saarland.de. Studies involving the characterization of organic compounds, including those that may be related to branched alkanes, frequently utilize HRMS to confirm the molecular formula and analyze fragmentation pathways with high precision researchgate.net.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 520357 nih.gov |
| 3,4-Dimethyldecane | 1357468 chem960.com |
| 2,6-Dimethyldecane | - |
| 2,4,6-Trimethyldecane | - |
| Dodecane | - |
| 2,4-Dimethylpentane | 108087 chemicalbook.com |
| 2,4-Dimethylhexane | 589435 chemicalbook.com |
Interactive Data Table Example (Illustrative - based on potential GC-MS data structure)
Development of Standardized Analytical Protocols for Hydrocarbons
The analysis of hydrocarbons, including branched alkanes such as this compound, within various matrices necessitates the use of standardized analytical protocols to ensure accuracy, reproducibility, and comparability of results across different laboratories and studies. These protocols are particularly crucial in fields such as petroleum industry, environmental monitoring, and food analysis. Gas chromatography (GC) coupled with various detectors, notably Flame Ionization Detection (FID) and Mass Spectrometry (MS), forms the cornerstone of most standardized methods for hydrocarbon analysis wa.govnih.govacs.orgucr.eduresearchgate.netresearchgate.net.
Standardized methods for hydrocarbon analysis often involve sample preparation steps tailored to the matrix, followed by chromatographic separation and detection. For complex hydrocarbon mixtures like gasoline or diesel, high-resolution gas chromatography is employed to separate individual components, including numerous structural isomers nih.govpeakscientific.com. Techniques such as Detailed Hydrocarbon Analysis (DHA), often performed using high-resolution capillary GC columns (e.g., 100-meter columns), are standardized protocols designed to identify and quantify individual components in fuels peakscientific.com. While specific standardized methods solely dedicated to this compound may not be as common as those for broader hydrocarbon classes or specific fuel properties, the compound's analysis is integrated into protocols designed for the characterization of branched alkanes within these complex mixtures.
GC-FID is widely used for the quantitative analysis of hydrocarbons due to its robust and sensitive response to organic compounds ucr.eduresearchgate.netresearchgate.netgo-jsb.co.uk. In standardized protocols utilizing GC-FID, the identification of compounds like this compound is typically based on retention time matching with authentic standards analyzed under identical chromatographic conditions researchgate.net. Quantification is then performed by comparing the peak area or height of the analyte to calibration curves generated using known concentrations of the standard.
GC-MS is invaluable for both identification and structural confirmation of hydrocarbons within standardized workflows nih.govacs.orgresearchgate.netscioninstruments.com. The mass spectrometer provides characteristic fragmentation patterns (mass spectra) that serve as a unique fingerprint for a compound. For isomers like this compound, distinguishing them from other branched decanes (C10H22 isomers) can be challenging as they may exhibit similar retention times and closely related mass spectra under standard electron ionization (EI) conditions nih.govplos.org. Advanced GC-MS techniques, such as those employing supersonic molecular beams, can provide enhanced molecular ions and unique isomer-specific fragmentation, aiding in the differentiation of closely related isomers nih.gov.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with FID or MS detection offers significantly enhanced separation power for highly complex hydrocarbon samples, allowing for better resolution of isomers that co-elute in one-dimensional GC acs.orggo-jsb.co.ukacs.org. Standardized approaches using GC×GC are increasingly being developed for detailed characterization of hydrocarbon composition, including the separation and quantification of branched alkanes from linear and cyclic hydrocarbons go-jsb.co.ukacs.org. This technique separates compounds based on two different stationary phase properties, providing a more structured chromatogram where different hydrocarbon classes elute in distinct regions.
The development and validation of standardized analytical protocols involve rigorous procedures to establish performance characteristics such as sensitivity (limit of detection, LOD; limit of quantification, LOQ), accuracy, precision (repeatability and reproducibility), and selectivity researchgate.net. For branched alkanes, the availability of certified standards for various isomers is important for method calibration and quality assurance eurofins.com.
Data generated from these standardized methods typically include chromatograms showing the separation of components over time, and for GC-MS, mass spectra corresponding to each eluting peak. Quantitative data are presented as concentrations or percentages of individual hydrocarbons or hydrocarbon classes within the sample.
An example of data presentation in standardized hydrocarbon analysis might involve a table summarizing the retention times and calculated concentrations of identified branched alkanes in a sample:
| Compound Name | Retention Time (minutes) | Concentration (% w/w) |
| 2-Methyldecane | T1 | C1 |
| 3-Methyldecane | T2 | C2 |
| This compound | T3 | C3 |
| 2,5-Dimethyldecane | T4 | C4 |
| ... | ... | ... |
Note: Retention times (T1, T2, T3, T4) and concentrations (C1, C2, C3, C4) are representative values and would be determined experimentally for a given method and sample.
These standardized protocols, utilizing techniques like GC-FID, GC-MS, and GC×GC, provide the necessary framework for reliably detecting, identifying, and quantifying this compound and other branched hydrocarbons in diverse and complex matrices, supporting quality control, environmental monitoring, and research efforts.
Theoretical and Computational Studies of 2,4 Dimethyldecane
Molecular Structure and Conformational Dynamics of Branched Alkanes
The molecular structure of branched alkanes, including 2,4-dimethyldecane, is fundamental to understanding their physical and chemical properties. Computational studies, such as molecular mechanics and quantum mechanics calculations, are used to determine the lowest energy conformations and explore the flexibility of the carbon chain and its branches. The presence of methyl branches at specific positions along the decane (B31447) chain in this compound introduces steric interactions that influence the molecule's preferred three-dimensional arrangements. Understanding these conformational dynamics is important for predicting properties like density, viscosity, and solubility. Studies on branched alkanes have shown that branching can affect the temperature dependence of diffusion and influence local intramolecular dynamics. aip.org
Quantum Chemical Modeling of Reactivity and Stability
Quantum chemical methods are essential for investigating the electronic structure, reactivity, and stability of hydrocarbons. These calculations provide detailed information about the distribution of electrons within a molecule, bond strengths, and energy landscapes for chemical reactions.
Electronic Structure Calculations of Hydrocarbons
Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, are applied to hydrocarbons to determine properties like molecular orbitals (e.g., HOMO and LUMO), charge distribution, and spectroscopic characteristics. dntb.gov.ua These calculations can help explain the differences in reactivity and stability between various alkane isomers. For instance, studies have investigated the origins of stability in branched alkanes, exploring hypotheses related to steric repulsion and hyperconjugation (protobranching). researchgate.net Natural bond orbital analysis can be used to evaluate orbital interactions that contribute to the stability of branched structures. researchgate.net
Reaction Energetics and Transition State Analysis
Quantum chemical calculations are widely used to study reaction mechanisms, determine reaction energetics, and locate transition states. rsc.org This allows for the calculation of activation energies and reaction rates, providing insights into how hydrocarbons react under different conditions. For alkanes, common reactions studied computationally include combustion, pyrolysis, and reactions with radicals like hydroxyl (OH) or nitrate (B79036) (NO3). researchgate.net, acs.org Transition state analysis helps to understand the energy barrier that must be overcome for a reaction to occur, revealing details about the molecular geometry and electronic structure at the highest energy point along the reaction pathway. vaia.com, rsc.org While specific studies on the reaction energetics of this compound were not prominently found, computational methods applied to other alkanes, including branched ones, demonstrate the capability to model C-C bond cleavage and hydrogen abstraction reactions, which are relevant to the reactivity of this compound. colab.ws
Molecular Dynamics Simulations for System-Level Hydrocarbon Behavior
Molecular dynamics (MD) simulations are powerful tools for studying the behavior of collections of molecules over time. These simulations track the motion of individual atoms or coarse-grained representations of molecules based on classical mechanics and interatomic forces. ethz.ch MD simulations can provide insights into macroscopic properties like diffusion coefficients, viscosity, and phase behavior by simulating the collective dynamics of many molecules. aip.org, aip.org, psu.edu Studies using MD simulations have investigated the liquid-state dynamics of branched alkanes, comparing simulated results with experimental measurements of diffusion and NMR relaxation. aip.org, aip.org These simulations can demonstrate the role of branching in controlling temperature dependence of diffusion and the effect of molecular structure on transport properties. aip.org, aip.org, acs.org MD simulations have also been used to study the structural and rheological behavior of branched alkanes under shear, showing how branching can influence viscosity and molecular alignment. wisconsin.edu
Predictive Modeling using Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Alkane Research
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational modeling techniques that aim to establish relationships between the structural features of molecules and their biological activities or physicochemical properties. uni-saarland.de, In alkane research, QSPR models are developed to predict various properties, such as boiling point, melting point, density, viscosity, and chromatographic retention indices, based on molecular descriptors. cam.ac.uk, researchgate.net, researchgate.net These descriptors can be topological indices, electronic properties calculated from quantum chemistry, or other structural parameters. researchgate.net, researchgate.net, ajgreenchem.com By building statistical models that correlate molecular descriptors with known properties of a set of alkanes, researchers can predict the properties of new or untested alkane structures, including branched isomers like this compound. aljest.net, researchgate.net, researchgate.net QSPR analysis has been applied to predict properties like critical temperatures and chromatographic retention indexes for various hydrocarbons, demonstrating the utility of this approach in alkane research. aljest.net, bibliomed.org, researchgate.net
Academic and Research Significance
Utility as a Chemical Reference Standard in Analytical Chemistry
In analytical chemistry, 2,4-dimethyldecane serves as a valuable chemical reference standard, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Its well-defined structure and predictable behavior in these systems allow for its use in identifying and quantifying components within complex mixtures. For instance, this compound has been identified as a volatile compound in pulses, with reported concentration ranges, highlighting its detection and potential quantification in food science analysis. mdpi.com Its presence and corresponding retention index data in GC-MS analyses of substances like essential oils from Siegesbeckia species further demonstrate its utility in the characterization of natural product compositions. researchgate.net The consistency of its chromatographic properties makes it a reliable marker for method validation and compound identification in various research contexts.
Role as an Intermediate in Complex Organic Synthesis
This compound is recognized for its potential role as an intermediate in the synthesis of other organic compounds. cymitquimica.comontosight.aismolecule.com While the synthesis of this compound itself can be achieved through methods such as the alkylation of decane (B31447) or via Grignard reactions followed by hydrogenation, these processes demonstrate the chemical transformations possible with related hydrocarbon structures. ontosight.aisemanticscholar.org A reported synthesis involves the preparation from 4-methyl-2-pentanone (B128772) and hexylmagnesium chloride, followed by dehydration and hydrogenation, yielding this compound. semanticscholar.org This illustrates how branched alkanes can be accessed through targeted synthetic routes, suggesting their potential as building blocks or intermediates for more complex molecular architectures, although specific examples of its use in synthesizing highly complex molecules were not detailed in the provided information.
Contribution to Fundamental Hydrocarbon Chemistry and Alkane Reactivity Studies
As a branched C12 alkane, this compound contributes to the fundamental understanding of hydrocarbon chemistry, particularly the relationship between molecular structure and physical properties in branched alkanes. The presence of methyl branches at the 2 and 4 positions along the decane chain influences its density, boiling point, and viscosity, differentiating it from linear decane isomers. cymitquimica.comontosight.ai Comparative studies involving branched alkanes, such as the comparison between this compound and 6-ethyl-2-methyloctane, provide insights into how variations in branching patterns and chain length affect properties like gas chromatography retention indices. These studies are crucial for developing predictive models for hydrocarbon behavior and for understanding the impact of branching on reactivity and physical characteristics.
Future Research Directions and Unexplored Scientific Avenues Related to Branched Decanes
Future research involving branched decanes, including this compound, could explore several avenues. The identification of this compound in natural sources like pulses and essential oils mdpi.comresearchgate.net suggests potential research into its natural occurrence, biosynthesis, and possible biological roles or effects, although safety and biological activity were excluded from this review. Further investigation into optimized and sustainable synthesis routes for branched alkanes like this compound could align with the broader push for green chemistry and the utilization of alternative feedstocks. whiterose.ac.uk Exploring its behavior under extreme conditions or its potential as a component in advanced materials or specialized solvent systems represents other possible research directions. The detailed study of its reactivity in various catalytic processes, building upon its potential as a synthetic intermediate, could also reveal new chemical transformations and applications for this class of branched hydrocarbons.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 123899919 |
| Decane | 15607 |
| 6-Ethyl-2-methyloctane | 62016-19-7 |
Physical Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 170.33 | g/mol |
| Density (at 20°C) | ~0.765 | g/cm³ |
| Boiling Point | ~193 | °C |
| Melting Point | ~-30 | °C |
| Solubility | Insoluble in water, soluble in organic solvents | - |
Q & A
Q. Key Considerations :
- Avoid magnesium-based Grignard reagents (e.g., isobutylmagnesium bromide), which generate undesired reduction byproducts (e.g., 2-octanol) .
- Pd/C outperforms Raney nickel or HNaY zeolite in low-pressure hydrogenation .
Basic: How is this compound structurally characterized, and what analytical techniques are essential?
Answer:
13C NMR spectroscopy is critical for unambiguous structural confirmation:
Q. Supporting Data :
- 1H NMR : Limited utility due to similar multiplicity patterns in branched alkanes .
- GC-MS : Validates purity and distinguishes isomers (e.g., retention time matching in GC) .
Advanced: How can spectral discrepancies in NMR data be resolved when synthesizing branched alkanes like this compound?
Answer:
Discrepancies often arise from:
- Isomeric Contamination : Use preparative GC or column chromatography to isolate pure isomers before analysis .
- Dynamic Effects : Low-temperature NMR (e.g., −40°C) reduces conformational averaging, sharpening split signals .
- Computational Validation : Compare experimental 13C shifts with DFT-predicted values (e.g., M06-2X/6-311+G(d,p)) to assign ambiguous peaks .
Advanced: What strategies address contradictions in synthetic pathway efficiency for branched alkanes?
Answer:
- Retrosynthetic Analysis : Abandon routes with low selectivity (e.g., initial 2-octanone/isobutyl Grignard route for this compound due to 2-octanol byproduct) .
- Catalyst Screening : Test Pd/C vs. PtO₂ for hydrogenation efficiency under varying pressures .
- Yield Optimization Tables :
| Step | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Reaction | Hexylmagnesium chloride | 63–76 | |
| Dehydration | PTSA in toluene | 88–95 | |
| Hydrogenation | Pd/C at 1 atm H₂ | 65–95 |
Advanced: How can systematic reviews or scoping studies improve research reproducibility for branched alkane synthesis?
Answer:
- Protocol Adherence : Follow PRISMA or Cochrane guidelines to document experimental variables (e.g., catalyst loading, solvent purity) .
- Data Repositories : Share raw NMR/GC-MS datasets in platforms like Zenodo to enable independent validation .
- Critical Appraisal : Use tools like ROBIS to assess bias in published synthetic methods .
Advanced: What computational tools predict the environmental behavior of this compound in advanced oxidation processes (AOPs)?
Answer:
- Mechanistic Modeling : Apply DFT (e.g., M06-2X/6-311+G(d,p)) to simulate •OH radical attack pathways, prioritizing addition-elimination mechanisms .
- Solvent Effects : Use SMD continuum models to predict degradation kinetics in aqueous vs. nonpolar media .
- Byproduct Identification : Cross-validate computational intermediates (e.g., quinone radicals) with LC-MS/MS data .
Advanced: How do analytical method choices (GC-MS vs. NMR) impact data reliability in alkane research?
Answer:
Best Practice : Combine GC-MS for purity and NMR for structural fidelity .
Advanced: What experimental design principles ensure reproducibility in branched alkane synthesis?
Answer:
- Reagent Purity : Use anhydrous solvents and freshly distilled Grignard reagents to prevent side reactions .
- Catalyst Activation : Pre-reduce Pd/C under H₂ flow to avoid incomplete hydrogenation .
- Reporting Standards : Disclose all variables (e.g., reaction time, temperature ramps) per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
